4‑Methyl Substitution Enhances Human Carbonic Anhydrase II Inhibition by >13‑Fold vs. Unsubstituted Pyrithione
The 4‑methyl derivative of 1‑hydroxypyridine‑2(1H)‑thione (4‑CH₃‑1,2‑HOPTO) inhibits human carbonic anhydrase II (hCAII) with a Ki of 38 ± 5 μM, representing a >13‑fold improvement over the unsubstituted parent compound 1,2‑HOPTO (Ki = 510 ± 90 μM) [REFS‑1]. In contrast, the oxygen‑analogue (4‑CH₃‑1,2‑HOPO, sulfur→oxygen replacement) is more than 30‑fold less potent, and the monodentate sulfur‑only analog (4‑CH₃‑2MPyr) shows a ~200‑fold loss of activity (Ki = 7.0 mM) [REFS‑1]. The 5‑methyl isomer (Ki = 260 μM) and 6‑methyl isomer (Ki = 2300 μM) further underscore the unique advantage of the 4‑methyl substitution pattern [REFS‑1].
| Evidence Dimension | hCAII Inhibition Ki (μM) |
|---|---|
| Target Compound Data | 4‑CH₃‑1,2‑HOPTO: 38 ± 5 μM |
| Comparator Or Baseline | 1,2‑HOPTO (unsubstituted): 510 ± 90 μM; 5‑CH₃‑1,2‑HOPTO: 260 ± 20 μM; 6‑CH₃‑1,2‑HOPTO: 2300 ± 200 μM; 4‑CH₃‑1,2‑HOPO (O‑analog): >30‑fold less potent; 4‑CH₃‑2MPyr (monodentate S‑only): 7000 μM |
| Quantified Difference | >13‑fold improvement over unsubstituted parent; >30‑fold vs. O‑analog; ~200‑fold vs. monodentate S‑only analog |
| Conditions | In vitro enzymatic assay, recombinant human carbonic anhydrase II, pH 7.4, 25 °C |
Why This Matters
This head‑to‑head dataset proves that the 4‑methyl substituent is a critical potency determinant, not an inert decoration, enabling researchers to prioritize this specific compound over other pyrithione analogs for metalloenzyme inhibitor development.
- [1] Martin, D.P., Blachly, P.G., McCammon, J.A., Cohen, S.M. (2014). Exploring the Influence of the Protein Environment on Metal‑Binding Pharmacophores. Journal of Medicinal Chemistry, 57(16), 7126‑7135. View Source
